5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
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Overview
Description
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is a synthetic organic compound belonging to the oxadiazoline class This compound is characterized by its unique structure, which includes a butylamino group, a phenyl ring, and an oxadiazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride typically involves the following steps:
Formation of the Oxadiazoline Ring: The oxadiazoline ring is formed through the cyclization of a suitable precursor, such as a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a catalyst.
Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a butylamine with an appropriate electrophilic intermediate.
Addition of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, where a phenyl group is added to the oxadiazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.
Substitution: The butylamino and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-((Methylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- 5-((Ethylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
- 5-((Propylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
Uniqueness
5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
102504-33-6 |
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Molecular Formula |
C13H19ClN3O- |
Molecular Weight |
268.76 g/mol |
IUPAC Name |
N-[(3-phenyl-2H-1,3,4-oxadiazol-5-yl)methyl]butan-1-amine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-3-9-14-10-13-15-16(11-17-13)12-7-5-4-6-8-12;/h4-8,14H,2-3,9-11H2,1H3;1H/p-1 |
InChI Key |
PITXPFQIZGFWFI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNCC1=NN(CO1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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